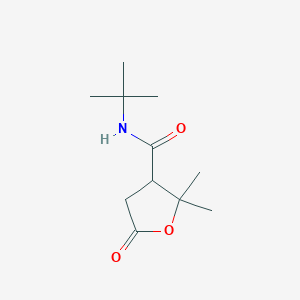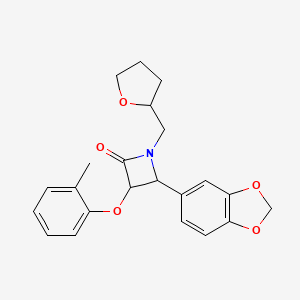
N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide
Descripción general
Descripción
N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. It belongs to the class of compounds known as protein kinase inhibitors, which target specific enzymes involved in cellular signaling pathways.
Mecanismo De Acción
N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide works by inhibiting the activity of several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These enzymes play important roles in cellular signaling pathways that regulate immune cell function and proliferation. By inhibiting these kinases, N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide can disrupt the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its anti-cancer activity, N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide has been shown to inhibit the production of inflammatory cytokines and chemokines, which can contribute to autoimmune diseases. N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide has also been shown to enhance the activity of immune cells, including T cells and natural killer cells, which can help to fight off infections and tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide is its high potency and selectivity for specific protein kinases, which makes it an effective tool for studying the role of these enzymes in cellular signaling pathways. However, like many small molecule inhibitors, N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide can have off-target effects and may not be suitable for all experimental systems. In addition, the synthesis of N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide can be challenging and requires specialized expertise and equipment.
Direcciones Futuras
There are many potential future directions for research on N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide. One area of focus is the development of combination therapies that can enhance its anti-cancer activity. Another area of interest is the use of N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Finally, researchers may explore the use of N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide in other areas of medicine, including infectious diseases and cardiovascular disease.
Conclusion:
In conclusion, N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide is a promising small molecule inhibitor that has shown potential as a treatment for cancer and autoimmune diseases. Its mechanism of action involves the inhibition of specific protein kinases involved in cellular signaling pathways. While there are limitations to its use in experimental systems, N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide has numerous potential applications in medicine and is an important tool for studying the role of protein kinases in disease.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide has been the subject of extensive scientific research, with numerous studies investigating its potential as a therapeutic agent. One area of focus has been its use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.
Propiedades
IUPAC Name |
N-tert-butyl-2,2-dimethyl-5-oxooxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)12-9(14)7-6-8(13)15-11(7,4)5/h7H,6H2,1-5H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQVXLKQFLSCJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(=O)O1)C(=O)NC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoic acid](/img/structure/B4137199.png)
![4-acetyl-3-(3-fluorophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B4137207.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate](/img/structure/B4137209.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(3-pyridinyloxy)ethyl]benzamide](/img/structure/B4137212.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-propoxyphenyl)ethanediamide](/img/structure/B4137218.png)
![4-({[(3-chlorophenyl)sulfonyl]amino}methyl)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4137225.png)
![2-(1-adamantyl)-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acetamide](/img/structure/B4137249.png)
![N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-N-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]ethanamine](/img/structure/B4137257.png)
![N-(2-bromo-4,6-difluorophenyl)-2-({4-methyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4137263.png)

![N-(3-chlorophenyl)-5-nitro-2-[(1-phenylethyl)amino]benzamide](/img/structure/B4137295.png)
![3-(benzyloxy)-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4137297.png)
![N-(4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B4137298.png)